molecular formula C11H11N5O3 B4982359 methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate

methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate

Cat. No.: B4982359
M. Wt: 261.24 g/mol
InChI Key: ASDOMTYAVVVRSB-UHFFFAOYSA-N
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Description

Methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate is an organic compound that features a tetrazole ring, a benzoyl group, and a glycine ester. This compound is of interest due to its potential applications in medicinal chemistry and material science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-(1H-tetrazol-1-yl)benzoic acid and methyl glycinate.

    Reaction Conditions: The reaction involves the formation of an amide bond between the carboxyl group of 4-(1H-tetrazol-1-yl)benzoic acid and the amino group of methyl glycinate. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

    Purification: The product is typically purified by recrystallization or column chromatography to obtain pure methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of safer and more efficient coupling reagents and solvents would be prioritized to meet environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the tetrazole ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

Methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate is used as a building block in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioisostere of carboxylic acids. The tetrazole ring can mimic the carboxyl group, making it useful in the design of enzyme inhibitors and receptor ligands.

Medicine

The compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with biological targets through the tetrazole ring makes it a promising candidate in drug discovery.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity. It is also employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate exerts its effects involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Tetrazol-1-yl)benzoic acid: This compound shares the tetrazole and benzoyl moieties but lacks the glycine ester.

    Methyl 4-(1H-tetrazol-1-yl)benzoate: Similar structure but without the glycine component.

    N-(4-(1H-Tetrazol-1-yl)benzoyl)glycine: Similar but with a free carboxyl group instead of a methyl ester.

Uniqueness

Methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate is unique due to the presence of both the tetrazole ring and the glycine ester. This combination allows for unique interactions and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-[[4-(tetrazol-1-yl)benzoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c1-19-10(17)6-12-11(18)8-2-4-9(5-3-8)16-7-13-14-15-16/h2-5,7H,6H2,1H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDOMTYAVVVRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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